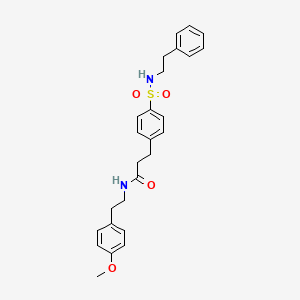
N-(4-methoxyphenethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, also known as MPSP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain, and to activate the sigma-1 receptor, which is involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the improvement of cognitive function, and the reduction of pain. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methoxyphenethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in lab experiments is its potential as a therapeutic agent in various fields. Another advantage is its ability to inhibit the activity of various enzymes and receptors. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and use.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. One direction is to further explore its potential as a therapeutic agent in cancer treatment, neurological disorders, and pain management. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide involves several steps, including the reaction of 4-methoxyphenethylamine with 4-nitrobenzene sulfonamide to form N-(4-methoxyphenethyl)-4-nitrobenzene sulfonamide. This intermediate is then reduced to form N-(4-methoxyphenethyl)-4-aminobenzene sulfonamide, which is further reacted with 3-bromo-4-(N-phenethylsulfamoyl)phenylpropanoic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurological disorders, and pain management. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, this compound has been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function. In pain management, this compound has been shown to have analgesic properties.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-32-24-12-7-23(8-13-24)17-19-27-26(29)16-11-22-9-14-25(15-10-22)33(30,31)28-20-18-21-5-3-2-4-6-21/h2-10,12-15,28H,11,16-20H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDRPZTWGSRKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

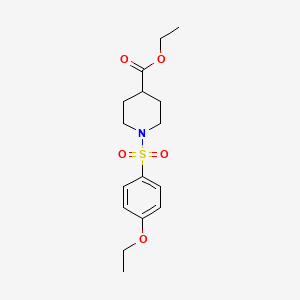
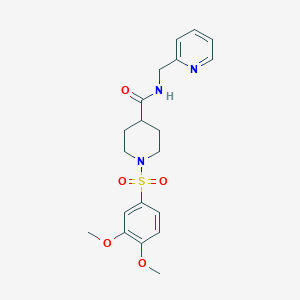


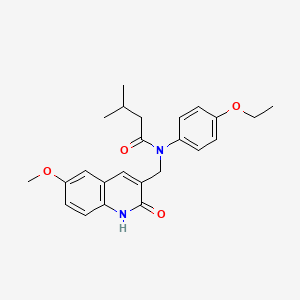

![2-bromo-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701131.png)

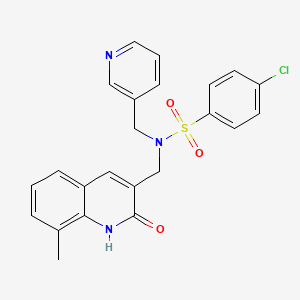
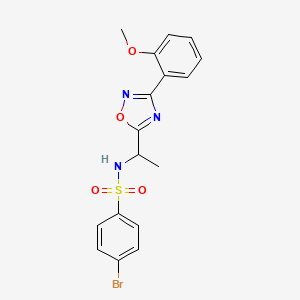

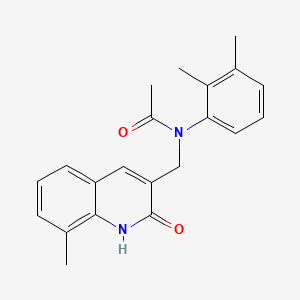
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B7701180.png)
